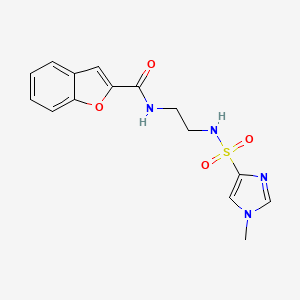

N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to an imidazole sulfonamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide typically involves multiple steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving ortho-hydroxyaryl aldehydes and α-haloketones under acidic conditions.

Introduction of Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where the benzofuran derivative reacts with an appropriate amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Attachment of Imidazole Sulfonamide: The imidazole sulfonamide moiety is synthesized separately, often starting from 1-methylimidazole, which undergoes sulfonation with chlorosulfonic acid, followed by coupling with an ethylamine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The benzofuran core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2,3-diones.

Reduction: Reduction of the imidazole sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the corresponding amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

Oxidation: Benzofuran-2,3-diones

Reduction: Corresponding amines

Substitution: Various substituted benzofuran derivatives

Applications De Recherche Scientifique

Anticancer Activity

One of the most significant applications of this compound is its potential anticancer properties. Research indicates that derivatives of imidazole and benzofuran compounds often exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells, effectively inhibiting tumor growth in vivo. The mechanism typically involves the disruption of cellular signaling pathways critical for cancer cell survival and proliferation.

Case Study: In Vivo Tumor Suppression

In a study involving tumor-bearing mice, the administration of related compounds resulted in a marked reduction in tumor size compared to control groups. This suggests that N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide could similarly exhibit potent anticancer effects, warranting further investigation into its efficacy and mechanisms of action .

Antidiabetic Properties

Emerging research also highlights the compound's potential as an antidiabetic agent. Compounds with similar structural features have been shown to possess inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling. By inhibiting PTP1B, these compounds may enhance insulin sensitivity and glucose uptake in cells.

Case Study: High-Fat Diet-Induced Diabetes Model

In animal models of diabetes induced by high-fat diets, compounds structurally related to this compound demonstrated significant improvements in blood glucose levels and overall metabolic health . The histopathological analysis showed improvements in pancreatic islet morphology, indicating protective effects against diabetes-related damage.

Anti-inflammatory Effects

Another promising application lies in the anti-inflammatory properties of this compound. The imidazole ring is known for its ability to modulate inflammatory pathways, making derivatives effective in treating conditions characterized by excessive inflammation.

Case Study: Inflammatory Models

In vitro studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokine production in macrophages. This suggests that this compound may also reduce inflammation through similar mechanisms, potentially benefiting conditions such as rheumatoid arthritis or inflammatory bowel disease .

Antimicrobial Activity

The compound may also exhibit antimicrobial properties, particularly against bacterial strains. The sulfonamide group has been historically associated with antibacterial activity, and derivatives containing imidazole rings have shown effectiveness against various pathogens.

Case Study: Bacterial Inhibition

Research into related compounds has revealed significant antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism often involves inhibition of bacterial folate synthesis pathways . Given this background, this compound could be explored for its potential as a novel antibiotic agent.

Mécanisme D'action

The mechanism of action of N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The imidazole sulfonamide moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or anti-inflammatory responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-(1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide

- N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzothiophene-2-carboxamide

- N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzothiazole-2-carboxamide

Uniqueness

Compared to similar compounds, N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide stands out due to its specific combination of a benzofuran core and an imidazole sulfonamide moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Activité Biologique

N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H17N3O3S. The compound features a benzofuran core, an imidazole ring with a sulfonamide group, and an ethyl side chain. This unique structure is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enzyme Inhibition : The sulfonamide group can mimic natural substrates and inhibit various enzymes, particularly those involved in cancer proliferation and inflammation.

- Receptor Interaction : The imidazole ring can engage in π-π interactions and coordinate with metal ions, influencing receptor activity.

These interactions can lead to altered signaling pathways associated with cell growth, apoptosis, and inflammation.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. Below is a summary table of its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.63 | |

| A549 (Lung) | 12.34 | |

| A375 (Melanoma) | 10.45 | |

| PANC-1 (Pancreas) | 8.75 |

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Case Studies

- MCF-7 Cell Line Study : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment, indicating that the compound effectively induces cell death through apoptotic pathways .

- Mechanistic Insights : Another study investigated the impact of this compound on cell cycle progression in cancer cells. It was found that the compound caused G2/M phase arrest, suggesting that it disrupts normal cell cycle regulation, which is a common mechanism for anticancer agents .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. For instance:

- Substituents on the Benzofuran Ring : Alterations in the benzofuran moiety can affect binding affinity and selectivity towards specific targets.

- Variations in the Imidazole Group : Modifying the imidazole ring may enhance enzyme inhibition or alter pharmacokinetic properties.

Propriétés

IUPAC Name |

N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4S/c1-19-9-14(17-10-19)24(21,22)18-7-6-16-15(20)13-8-11-4-2-3-5-12(11)23-13/h2-5,8-10,18H,6-7H2,1H3,(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPFOSMTKQJFOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.